4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)methyl]-benzoic acid
Description
Its structural features—a carboxylic acid core, methoxy substituent, and imidazole-containing side chain—make it a candidate for drug discovery, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-5-6-15(9)8-11-7-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWFPAXZDVPPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 2-methylimidazole.
Reaction Conditions: The reaction is carried out in an organic solvent, often under reflux conditions. A common solvent used is dimethylformamide (DMF).
Catalysts and Reagents: The reaction may require a catalyst such as a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole moiety can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid.
Reduction: Formation of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various alkylated or acylated derivatives of the imidazole moiety.
Scientific Research Applications
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Variants
4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid
- Structure : Replaces the imidazole ring with a benzimidazole moiety.
- This compound (MFCD13810991) is cataloged with a distinct MDL number (1021144-32-0), suggesting unique reactivity or solubility profiles compared to the target compound .
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic Acid
- Structure : Substitutes imidazole with pyrazole.
- Impact: Pyrazole’s reduced basicity (compared to imidazole) alters hydrogen-bonding capacity.
Positional Isomers
3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
- Structure : Lacks the 4-methoxy group, with the imidazole-methyl group at the 3-position.
- Properties : Melting point (182.5–184.5°C) and molecular weight (202.20 g/mol) are lower than the target compound’s predicted values. The absence of the methoxy group reduces steric hindrance and may enhance solubility in polar solvents .
Functional Group Modifications
4-Methoxy-3-[(4-methoxyphenyl)carbamoyl]benzoic Acid
- Structure : Replaces the imidazole-methyl group with a carbamoyl-linked methoxyphenyl moiety.
- Synthesis: Prepared via amide coupling and hydrolysis, highlighting divergent synthetic routes compared to the target compound’s imidazole-based synthesis.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | PSA (Ų) | Key Features |
|---|---|---|---|---|
| Target Compound | ~260–270* | N/A | ~90–100† | Methoxy and imidazole-methyl groups |
| 3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid | 202.20 | 182.5–184.5 | 70.2 | No methoxy substituent |
| 4-Methoxy-3-[(4-methylpyrazol)methyl] | 246.27 | N/A | 84.7 | Pyrazole heterocycle |
| Benzimidazole Analog (MFCD13810991) | 268.28‡ | N/A | 95.1 | Fused benzimidazole system |
*Estimated based on formula C₁₃H₁₄N₂O₃.
†Predicted using analogous structures (e.g., 110 Ų for a related hydrochloride salt ).
‡Calculated from C₁₅H₁₂N₂O₂.
Notes:
- The target compound’s discontinued status may correlate with synthesis challenges, such as purification issues observed in related imidazole derivatives (e.g., reliance on alumina column chromatography for sulfoxide-containing analogs ).
- Pyrazole and benzimidazole variants exhibit lower topological polar surface area (PSA), suggesting better lipid membrane penetration compared to the target compound.
Biological Activity
4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)methyl]-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a methoxy group and an imidazole moiety. Its chemical structure can be represented as follows:
This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.0 | Inhibition of PLK4 |
| MCF7 | 8.5 | Induction of apoptosis |
| A549 | 7.2 | Cell cycle arrest |
The compound's mechanism involves the inhibition of key proteins involved in cell division, particularly Polo-like kinase 4 (PLK4), which is critical in tumor growth regulation .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. In a study assessing its antibacterial properties, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent:
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
These results underscore the therapeutic potential of this compound in managing inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, a study involving mice with induced tumors showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased cellular proliferation and increased apoptosis within tumor tissues.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid?
Methodological Answer: Synthesis optimization should focus on solvent polarity, catalyst selection, and reaction time. For imidazole-containing benzoic acid derivatives, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions at the methylimidazole moiety, while coupling agents like EDCI/HOBt improve carboxyl activation . Step-wise purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) ensures intermediate purity, as demonstrated in analogous benzimidazole syntheses . Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjusting pH during workup (to ~6.0) minimizes side-product formation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the methoxy and imidazole-methyl groups. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while the imidazole C-methyl group appears as a singlet near δ 2.4 ppm .
- FT-IR: Validate carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and imidazole ring (C=N stretch ~1580 cm⁻¹) functionalities .
- Elemental Analysis: Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorometric or colorimetric kits (e.g., β-glucuronidase or COX-2) with IC₅₀ determination via dose-response curves (1–100 µM range) .
- Antibacterial Screening: Employ agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into target protein active sites (e.g., COX-2 or kinase domains). The imidazole ring’s nitrogen atoms may form hydrogen bonds with conserved residues (e.g., Arg120 in COX-2), while the methoxy group contributes to hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-protein complexes .
Q. How should researchers resolve contradictory data in crystallographic vs. solution-phase structural analyses?
Methodological Answer:
- Single-Crystal XRD: Compare bond lengths and angles (e.g., imidazole ring planarity) with DFT-optimized gas-phase structures. Discrepancies in torsion angles (>10°) suggest crystal packing effects .
- Solution NMR: Use NOESY to detect intramolecular interactions (e.g., methoxy-to-imidazole proximity) absent in XRD data due to conformational flexibility .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. HPLC monitoring (C18 column, λ = 254 nm) identifies degradation products (e.g., hydrolyzed carboxylic acid or oxidized imidazole) .
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent moisture-induced hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
